molecular formula C23H24N6O4 B2964520 CNT2 inhibitor-1 CAS No. 880155-70-4

CNT2 inhibitor-1

Cat. No. B2964520
CAS RN: 880155-70-4
M. Wt: 448.483
InChI Key: YJLIKUSWRSEPSM-WGQQHEPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CNT2 inhibitor-1 is a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), with an IC50 of 640 nM for hCNT2 . It is used for research purposes only .


Molecular Structure Analysis

The molecular weight of CNT2 inhibitor-1 is 448.47 and its formula is C23H24N6O4 . The chemical name is (2R,3R,4S,5R)-2-{6-amino-8-[( {[1,1’-biphenyl]-4-yl}methyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol .


Physical And Chemical Properties Analysis

CNT2 inhibitor-1 is a solid compound with an off-white to light yellow color . It has poor solubility .

Scientific Research Applications

Anticancer Applications

CNT2 inhibitor-1 is capable of transporting nucleoside-based anticancer drugs . This makes it a potential tool in cancer treatment, particularly in cases where the cancer cells have developed resistance to certain drugs .

Antiviral Applications

Apart from anticancer drugs, CNT2 inhibitor-1 can also transport antiviral drugs . This could potentially enhance the effectiveness of antiviral treatments by increasing the concentration of the drug in infected cells .

Treatment of Diabetes

The expression levels of CNT2 in rat lymphocytes were shown to be modulated by insulin . This suggests that CNT2 inhibitor-1 could potentially be used in the treatment of diabetes .

Cardioprotective Effects

Extracellular adenosine, a substrate of several nucleoside transporters with CNT2 among them, offers a cardioprotective effect during ischemic stress or high myocardial workload . Therefore, CNT2 inhibitor-1 could potentially be used to protect the heart during periods of stress .

Neuroprotective Effects

CNT2 inhibitor-1 could potentially be used to counteract neuronal damage caused by metabolic or physiological stress . This is because extracellular adenosine, which is regulated by CNT2, has been shown to have neuroprotective effects .

Applications in Hepatocarcinogenesis

Studies conducted on hepatocytes have indicated that hepatocarcinogenesis leads to a selective loss of CNT2 . Therefore, CNT2 inhibitor-1 could potentially be used to study the mechanisms of hepatocarcinogenesis .

Mechanism of Action

CNT2 inhibitor-1 is a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), which is a sodium-dependent transporter mainly for purine nucleosides and uridine . CNT2 inhibitor-1 exhibits 81-fold more potent inhibitory activity than the parent compound 12 .

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLIKUSWRSEPSM-WGQQHEPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CNT2 inhibitor-1

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